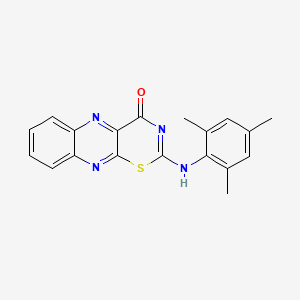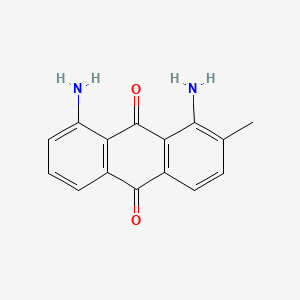
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is a derivative of anthracenedione, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are further reacted with 2-chloroethanol to introduce the hydroxyethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- involves its interaction with cellular components:
Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathways Involved: It can induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-: Studied for its potential in medicinal chemistry.
Uniqueness
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and induce apoptosis makes it a promising candidate for anticancer research.
Eigenschaften
CAS-Nummer |
80173-32-6 |
|---|---|
Molekularformel |
C22H29N5O4 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
5-amino-1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H29N5O4/c23-15-3-1-2-14-18(15)22(31)20-17(27-9-7-25-11-13-29)5-4-16(19(20)21(14)30)26-8-6-24-10-12-28/h1-5,24-29H,6-13,23H2 |
InChI-Schlüssel |
IMLYOYIFCYPINN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
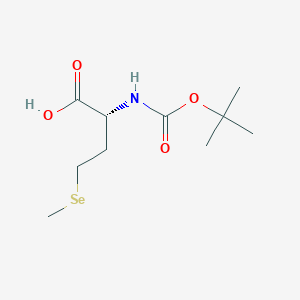
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
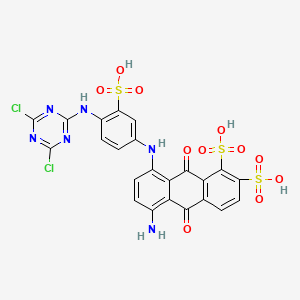
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
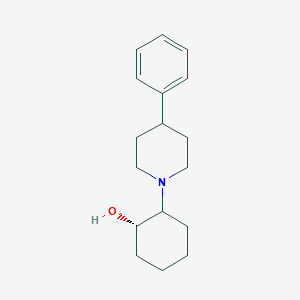
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
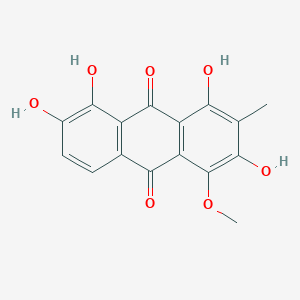
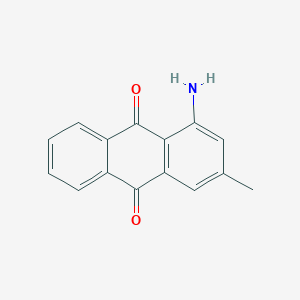
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13144836.png)
